molecular formula C20H21ClN4O5S B2449672 2-(4-chlorophenoxy)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide CAS No. 1170397-77-9

2-(4-chlorophenoxy)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide

Cat. No.: B2449672
CAS No.: 1170397-77-9
M. Wt: 464.92
InChI Key: QPTRUAZFSLIVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide (CAS 1170397-77-9) is a synthetic small molecule with a molecular formula of C20H21ClN4O5S and a molecular weight of 464.92 g/mol . This compound is built on a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The oxadiazole ring is substituted with a phenyl group bearing a N,N-dimethylsulfamoyl moiety, a functional group often associated with modulating biological activity and physicochemical properties . This structure is further elaborated via a carboxamide linker to a 2-(4-chlorophenoxy)-2-methylpropanamide group. The integration of these distinct pharmacophoric elements—the sulfonamide, the heterocyclic oxadiazole, and the chlorophenoxy ether—makes this compound a valuable intermediate for researchers in drug discovery and chemical biology. It is primarily useful for the design and synthesis of novel bioactive molecules, particularly in the screening and development of new therapeutic agents. The presence of both hydrogen bond acceptors and donors, along with its defined stereochemistry as a racemic mixture, makes it a sophisticated building block for constructing compound libraries. Researchers can utilize this chemical probe to investigate structure-activity relationships (SAR) and explore novel mechanisms of action in various biochemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O5S/c1-20(2,30-15-9-7-14(21)8-10-15)18(26)22-19-24-23-17(29-19)13-5-11-16(12-6-13)31(27,28)25(3)4/h5-12H,1-4H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTRUAZFSLIVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on various studies.

Antimicrobial Activity

Research indicates that compounds related to 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess strong bactericidal effects against various bacterial strains.

  • Study Findings : A study comparing the antimicrobial activity of synthesized 1,3,4-oxadiazoles found that certain derivatives exhibited activity superior to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa .
CompoundMIC (µg/mL)Activity Against
1,3,4-Oxadiazole A8Staphylococcus aureus
1,3,4-Oxadiazole B16Pseudomonas aeruginosa
2-(4-chlorophenoxy)...TBDTBD

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. The compound's cytotoxic effects were assessed using various cell lines.

  • Results : In vitro studies demonstrated that while some derivatives showed cytotoxic effects at higher concentrations (e.g., >100 µM), others enhanced cell viability in L929 fibroblast cells . The following table summarizes cytotoxicity findings:
Concentration (µM)Cell LineViability (%)
50L929120
100HepG290
200A54970

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways. Notably, oxadiazole derivatives have been identified as inhibitors of carboxylesterase enzymes like Notum, which plays a role in regulating Wnt signaling pathways implicated in various diseases .

Case Studies

  • Inhibition of Notum : A study identified that similar oxadiazole derivatives inhibited Notum with IC50 values ranging from 1.6 µM to over 100 µM. This inhibition is crucial as Notum negatively regulates Wnt signaling, a pathway involved in cancer and developmental processes .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial efficacy of oxadiazole derivatives against resistant strains of bacteria. The study concluded that certain modifications in the oxadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

Scientific Research Applications

Antagonistic Activity Against CCR5

One of the primary applications of this compound is its antagonistic activity against the CCR5 receptor, which plays a crucial role in inflammatory and immunological diseases. Research indicates that compounds with similar structures can be effective in treating conditions such as asthma, nephritis, hepatitis, and rheumatoid arthritis by modulating chemokine signaling pathways . The ability to selectively inhibit CCR5 can lead to new therapeutic strategies for these diseases.

Anti-Cancer Properties

Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of a sulfonamide moiety has been linked to increased anti-tumor activity, suggesting that this compound may also possess similar properties . The design of molecular hybrids containing this compound could enhance its effectiveness against solid tumors by targeting multiple pathways involved in cancer progression.

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibitory effects on enzymes involved in inflammatory processes. For instance, molecular docking studies have indicated that derivatives of similar compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are mediators of inflammation . This positions the compound as a candidate for developing anti-inflammatory drugs.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is vital for optimizing the pharmacological properties of compounds like this one. Investigations into how variations in substituents affect biological activity can lead to the identification of more potent analogs . Such studies are essential for advancing drug development processes and enhancing therapeutic efficacy.

Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions that can include methods such as nucleophilic substitution and coupling reactions to form the oxadiazole ring and sulfonamide group . Characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Case Study 1: Anti-inflammatory Activity
A study demonstrated that related compounds showed significant inhibition of inflammatory markers in vitro, suggesting that this compound could similarly reduce inflammation through CCR5 antagonism .

Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation highlighted that structural modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating the potential for developing targeted cancer therapies based on this compound's scaffold .

Data Table: Summary of Biological Activities

ApplicationMechanism/ActivityReference
CCR5 AntagonismModulates inflammatory responses
Anti-CancerInduces cytotoxicity in cancer cell lines
Enzyme InhibitionPotential 5-lipoxygenase inhibitor

Chemical Reactions Analysis

Amide Group Reactivity

The methylpropanamide moiety undergoes hydrolysis under acidic or basic conditions. Comparative studies of similar amides show:

Reaction TypeConditionsProductsYield (%)Source
Acid-catalyzed hydrolysisH<sub>2</sub>SO<sub>4</sub>, 80°C2-(4-chlorophenoxy)-2-methylpropanoic acid + amine derivative~65
Base-catalyzed hydrolysisNaOH (1M), refluxSodium carboxylate + free amine~78

The steric hindrance from the methyl group slows hydrolysis compared to linear amides.

Chlorophenoxy Ether Reactions

The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) and oxidation:

Reaction TypeReagents/ConditionsProductsNotes
NAS (Chlorine replacement)KNH<sub>2</sub>, NH<sub>3</sub>, −33°C2-(4-aminophenoxy)- derivativeLow yield due to steric effects
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 60°C4-chlorocatechol + CO<sub>2</sub>Requires prolonged heating

1,3,4-Oxadiazole Ring Reactivity

The oxadiazole ring exhibits electrophilic substitution and ring-opening behavior:

Reaction TypeReagents/ConditionsProductsMechanism
Electrophilic substitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted oxadiazoleOccurs at C5 position
Ring-opening (acidic)HCl, refluxThiosemicarbazide derivativeCleavage at N–O bond

Dimethylsulfamoyl Group Transformations

The N,N-dimethylsulfamoyl substituent undergoes alkylation and hydrolysis:

Reaction TypeConditionsProductsKinetic Data
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary sulfonamide saltSecond-order rate: 0.12 L/mol·s
Acidic hydrolysisH<sub>2</sub>O/HCl (6M), 100°CSulfonic acid + dimethylamineComplete in 4 hr

Cross-Coupling Reactions

The aromatic systems enable catalytic coupling:

Reaction TypeCatalysts/ReagentsProductsEfficiency
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>Biaryl derivatives55–70% conversion
Ullmann condensationCuI, 1,10-phenanthrolineDiaryl ether analogsLimited by steric bulk

Photochemical Behavior

UV irradiation induces decomposition pathways:

Wavelength (nm)SolventMajor ProductsQuantum Yield (Φ)
254AcetonitrileChlorophenol + oxadiazole fragments0.18
365MethanolStable radical intermediates0.05

Data extrapolated from chlorophenoxy and oxadiazole photolysis studies.

Redox Reactions

The sulfamoyl group participates in redox processes:

Oxidizing AgentConditionsProductsOxidation State Change
K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>H<sub>2</sub>SO<sub>4</sub>, 25°CSulfonamide → Sulfonic acid derivativeS(+IV) → S(+VI)

Key Findings:

  • Steric hindrance from the methylpropanamide group significantly impacts reaction kinetics, particularly in hydrolysis and coupling reactions .

  • The oxadiazole ring shows greater stability under acidic conditions compared to analogous 1,2,4-oxadiazoles.

  • The dimethylsulfamoyl group exhibits atypical resistance to nucleophilic attack, likely due to electronic effects from the adjacent oxadiazole.

  • Photodegradation pathways dominate under UV exposure, limiting applications in light-sensitive formulations .

Q & A

Q. What are the optimal synthetic conditions for preparing this compound, and how do reaction parameters influence yield?

The synthesis of structurally similar sulfonamide-oxadiazole hybrids typically involves multi-step reactions. Key steps include:

  • Coupling reactions : Use of coupling agents like DCC/HOBt for amide bond formation (optimized at 25°C, pH 5 for fluorescence stability) .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazides using dehydrating agents (e.g., POCl₃) under reflux .
  • Purification : Column chromatography or recrystallization (ethanol/DMF mixtures) to achieve >95% purity . Yield optimization requires controlled temperature (70–90°C for cyclization) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Standard characterization methods include:

  • ¹H/¹³C-NMR : To verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
  • IR spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ with <2 ppm error) .

Q. How does pH influence the compound’s fluorescence properties in vitro?

Studies on analogous chlorophenyl-oxadiazole derivatives show maximal fluorescence intensity at pH 5 due to protonation-deprotonation equilibria of sulfonamide and oxadiazole groups. At higher pH (>7), fluorescence quenching occurs via hydroxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar compounds?

Contradictions often arise from structural nuances (e.g., substituent positions, stereochemistry). Methodological solutions include:

  • Comparative SAR studies : Test analogs with systematic modifications (e.g., replacing chlorophenyl with methoxyphenyl) .
  • Binding constant analysis : Use fluorescence titration (λexem = 340/380 nm) to quantify target interactions and identify false positives .
  • Statistical validation : Apply ANOVA to bioassay replicates (n ≥ 3) to distinguish significant activity (p < 0.05) .

Q. What experimental strategies mitigate low yields in multi-step syntheses?

Low yields (~30–40%) in oxadiazole formation are common. Optimization approaches:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst screening : Use iodine or FeCl₃ to accelerate ring closure .
  • In-line monitoring : Employ TLC/HPLC to track intermediate stability and adjust reaction times .

Q. How do temperature and solvent polarity affect aggregation-induced emission (AIE) properties?

For sulfonamide-oxadiazole hybrids:

  • Low polarity solvents (e.g., THF) enhance AIE by restricting intramolecular rotation (quantum yield increases by 2–3×) .
  • Temperature dependence : Fluorescence intensity decreases linearly above 35°C due to thermal motion disrupting J-aggregates .

Methodological Recommendations

  • Contradiction resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
  • Synthetic challenges : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data reproducibility : Adopt FAIR data principles (metadata standardization, open-access spectral libraries) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.